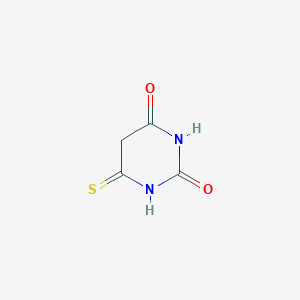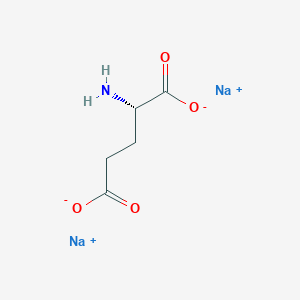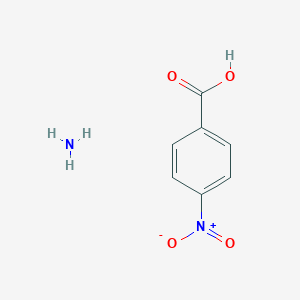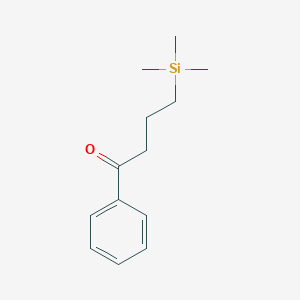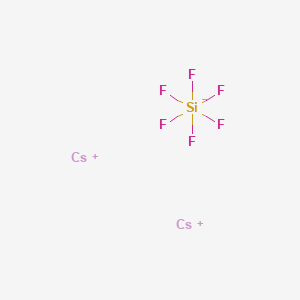
Silicate(2-), hexafluoro-, cesium (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicate(2-), hexafluoro-, cesium (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of cesium silicofluoride, which is a class of inorganic compounds that have been studied for their chemical and physical properties. In
Mécanisme D'action
The mechanism of action of silicate(2-), hexafluoro-, cesium (1:2) is not well understood. However, it is believed that the compound interacts with other molecules through its unique chemical and physical properties, such as its ability to form strong chemical bonds and its high melting point.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of silicate(2-), hexafluoro-, cesium (1:2) on living organisms. However, studies have shown that exposure to the compound can cause respiratory irritation and skin irritation. It is recommended to handle the compound with caution and to use appropriate safety measures.
Avantages Et Limitations Des Expériences En Laboratoire
Silicate(2-), hexafluoro-, cesium (1:2) has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one limitation of the compound is its toxicity, which can make handling and disposal of the compound challenging.
Orientations Futures
There are several future directions for the study of silicate(2-), hexafluoro-, cesium (1:2). One potential direction is the investigation of the compound's potential use in the development of new materials for electronic and optical devices. Another direction is the study of the compound's potential use in nuclear waste management and its ability to immobilize radioactive ions. Additionally, more research is needed on the biochemical and physiological effects of the compound on living organisms to better understand its potential risks and benefits.
In conclusion, silicate(2-), hexafluoro-, cesium (1:2) is a unique chemical compound that has gained significant attention in scientific research due to its potential applications. While there is still much to be learned about the compound, its unique properties make it a promising area of study for future research.
Méthodes De Synthèse
Silicate(2-), hexafluoro-, cesium (1:2) can be synthesized through a reaction between cesium fluoride and hexafluorosilicic acid. This reaction results in the formation of cesium silicofluoride, which can then be purified through recrystallization. The purity of the compound can be determined through various analytical techniques, such as X-ray diffraction and infrared spectroscopy.
Applications De Recherche Scientifique
Silicate(2-), hexafluoro-, cesium (1:2) has been studied for various scientific research applications, including its use as a catalyst and as a precursor for the synthesis of other compounds. The compound has also been studied for its potential use in optical and electronic devices due to its unique optical and electronic properties. Additionally, silicate(2-), hexafluoro-, cesium (1:2) has been studied for its potential use in nuclear waste management due to its ability to immobilize radioactive ions.
Propriétés
Numéro CAS |
16923-87-8 |
|---|---|
Nom du produit |
Silicate(2-), hexafluoro-, cesium (1:2) |
Formule moléculaire |
Cs12F6O18Si6-6 |
Poids moléculaire |
407.886 g/mol |
Nom IUPAC |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
Clé InChI |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
SMILES canonique |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Autres numéros CAS |
16923-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




